molecular formula C9H7Cl3O2 B084398 Methyl 4-(trichloromethyl)benzoate CAS No. 14815-87-3

Methyl 4-(trichloromethyl)benzoate

Cat. No.: B084398
CAS No.: 14815-87-3
M. Wt: 253.5 g/mol
InChI Key: PWFPDRYHJFGZDV-UHFFFAOYSA-N
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Description

Methyl 4-(trichloromethyl)benzoate is an organic compound with the molecular formula C9H7Cl3O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a trichloromethyl group, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Methyl 4-(trichloromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with trichloromethyl groups.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Safety and Hazards

Methyl 4-(trichloromethyl)benzoate is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and not smoking . After swallowing, it is advised to immediately make the victim drink water (two glasses at most) and consult a physician .

Mechanism of Action

Mode of Action

Methyl 4-(trichloromethyl)benzoate, being an ester, can undergo various reactions such as hydrolysis, reduction, and trans-esterification . The compound’s interaction with its targets often results in changes to the target’s function, potentially altering biochemical pathways within the organism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . For instance, its stability may decrease at high temperatures or extreme pH values.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(trichloromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(trichloromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of methyl 4-methylbenzoate using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction introduces the trichloromethyl group at the para position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trichloromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the trichloromethyl group.

Major Products Formed

    Oxidation: 4-(trichloromethyl)benzoic acid.

    Reduction: 4-(trichloromethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Methyl 4-(trichloromethyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group. It has different reactivity and applications.

    Methyl 4-chlorobenzoate: Contains a single chlorine atom instead of a trichloromethyl group. It has different chemical properties and uses.

    Methyl 4-methylbenzoate: Contains a methyl group instead of a trichloromethyl group. It is less reactive and has different applications.

This compound is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-(trichloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFPDRYHJFGZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163890
Record name Methyl p-(trichloromethyl)benzoate
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Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14815-87-3
Record name Benzoic acid, 4-(trichloromethyl)-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl p-(trichloromethyl)benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl p-(trichloromethyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl p-(trichloromethyl)benzoate
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